tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate
CAS No.: 1081979-18-1
Cat. No.: VC11646111
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1081979-18-1 |
|---|---|
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3 |
| Standard InChI Key | BRHYXIAYPHYBDB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N=C=S |
Introduction
Structural and Molecular Characteristics
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predicted via computational methods, offer insights into the compound’s gas-phase behavior during mass spectrometric analysis. Key adduct-specific CCS values include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 229.10053 | 155.5 |
| [M+Na]+ | 251.08247 | 162.7 |
| [M-H]- | 227.08597 | 155.0 |
These data suggest moderate polarity, aligning with the Boc group’s hydrophobic tert-butyl moiety and the polar isothiocyanate group .
Analytical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although NMR data for tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate are unavailable, related compounds exhibit distinct signals. The Boc group’s tert-butyl protons typically resonate as a singlet near 1.4 ppm, while pyrrolidine ring protons appear between 1.5–3.5 ppm . The isothiocyanate group’s electron-withdrawing nature would likely deshield adjacent protons, causing upfield shifts.
Mass Spectrometric Fragmentation
In positive-ion mode, the molecular ion peak ([M+H]+) at 229.10053 corresponds to the protonated molecule. Key fragmentation pathways may include:
-
Loss of the Boc group (), yielding a fragment at 129.
-
Cleavage of the pyrrolidine ring, generating ions at 85 (C3H7N2S+) and 57 (C4H9+) .
Applications in Organic Synthesis
Thiourea Formation
The isothiocyanate group reacts readily with amines to form thioureas, a reaction exploited in drug discovery. For example, coupling tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate with aniline derivatives could yield thiourea analogs with potential kinase inhibitory activity.
Peptide Modification
The Boc-protected amine can be deprotected under acidic conditions (e.g., HCl in dioxane), revealing a primary amine for peptide coupling. This dual functionality enables the compound to serve as a bifunctional building block in peptidomimetic design.
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